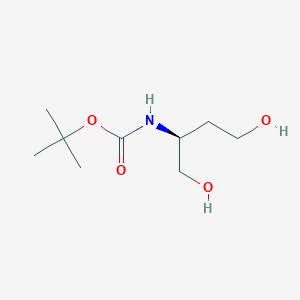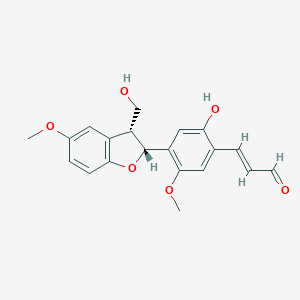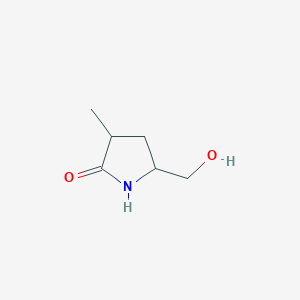
5-Hydroxymethyl-3-methylpyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Hydroxymethyl-3-methylpyrrolidin-2-one, also known as HMPA, is a highly polar and water-soluble compound that is widely used in organic synthesis, particularly in the field of organometallic chemistry. HMPA has a unique ability to solvate a wide range of metal cations, making it an essential reagent in many chemical reactions.
作用机制
The mechanism of action of 5-Hydroxymethyl-3-methylpyrrolidin-2-one is not fully understood, but it is believed to involve the solvation of metal cations and the stabilization of reactive intermediates. 5-Hydroxymethyl-3-methylpyrrolidin-2-one has a unique ability to solvate metal cations, which can enhance the reactivity of organometallic reagents and stabilize reactive intermediates.
生化和生理效应
There is limited research on the biochemical and physiological effects of 5-Hydroxymethyl-3-methylpyrrolidin-2-one, as it is primarily used in laboratory settings. However, some studies have suggested that 5-Hydroxymethyl-3-methylpyrrolidin-2-one may have toxic effects on certain cell types and may interfere with cellular signaling pathways.
实验室实验的优点和局限性
5-Hydroxymethyl-3-methylpyrrolidin-2-one has several advantages in laboratory experiments, including its ability to solvate metal cations and stabilize reactive intermediates. It is also highly polar and water-soluble, which makes it easy to handle and purify. However, 5-Hydroxymethyl-3-methylpyrrolidin-2-one has some limitations, including its potential toxicity and its tendency to interfere with certain analytical techniques, such as NMR spectroscopy.
未来方向
There are several potential future directions for research on 5-Hydroxymethyl-3-methylpyrrolidin-2-one. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of interest is the investigation of 5-Hydroxymethyl-3-methylpyrrolidin-2-one's potential toxic effects and its impact on cellular signaling pathways. Additionally, there may be opportunities to explore the use of 5-Hydroxymethyl-3-methylpyrrolidin-2-one in new applications, such as in the synthesis of novel materials or in the development of new pharmaceuticals.
合成方法
5-Hydroxymethyl-3-methylpyrrolidin-2-one is typically synthesized by the reaction of formaldehyde and 3-methylpyrrolidine in the presence of an acid catalyst. The resulting product is then purified by distillation or recrystallization. Several variations of this synthesis method have been reported in the literature, including the use of different solvents, catalysts, and reaction conditions.
科学研究应用
5-Hydroxymethyl-3-methylpyrrolidin-2-one has a wide range of applications in scientific research, particularly in the field of organometallic chemistry. It is commonly used as a co-solvent in reactions involving highly polar and reactive compounds, such as lithium and magnesium organometallic reagents. 5-Hydroxymethyl-3-methylpyrrolidin-2-one has also been used as a stabilizer for reactive intermediates, such as carbanions and radicals.
属性
CAS 编号 |
138078-58-7 |
|---|---|
产品名称 |
5-Hydroxymethyl-3-methylpyrrolidin-2-one |
分子式 |
C6H11NO2 |
分子量 |
129.16 g/mol |
IUPAC 名称 |
5-(hydroxymethyl)-3-methylpyrrolidin-2-one |
InChI |
InChI=1S/C6H11NO2/c1-4-2-5(3-8)7-6(4)9/h4-5,8H,2-3H2,1H3,(H,7,9) |
InChI 键 |
RGDBSLYLHPZEME-UHFFFAOYSA-N |
SMILES |
CC1CC(NC1=O)CO |
规范 SMILES |
CC1CC(NC1=O)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



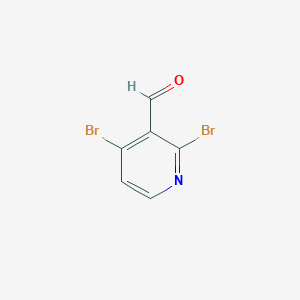
![2-[(2-Methyl-2-propanyl)sulfinyl]pyridine 1-oxide](/img/structure/B143930.png)

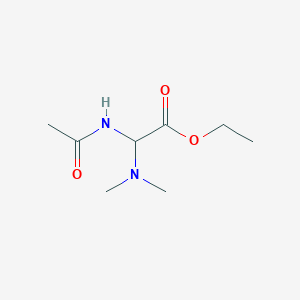
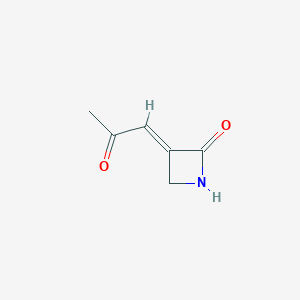
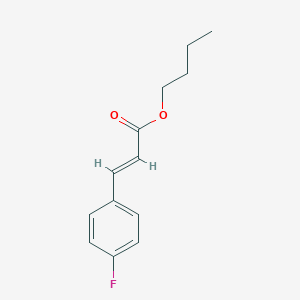
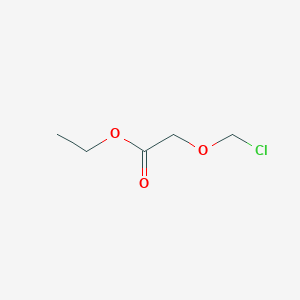
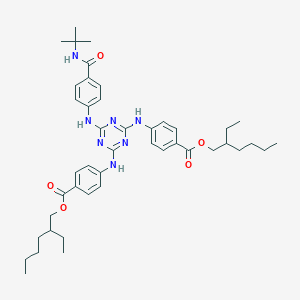
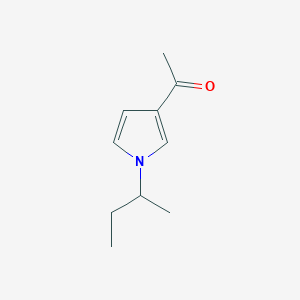
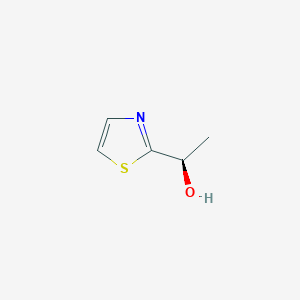
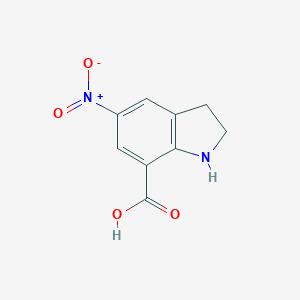
![3-[(4-Methylphenyl)methyl]piperidine](/img/structure/B143951.png)
